molecular formula C14H17N3OS B6106798 4-hydroxybenzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone

4-hydroxybenzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone

Cat. No. B6106798
M. Wt: 275.37 g/mol
InChI Key: XHBLIFOARKINLT-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxybenzaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as HBT and is a yellow crystalline powder that is soluble in organic solvents like ethanol and methanol. HBT has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of HBT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. HBT has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin.
Biochemical and Physiological Effects:
HBT has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various bacteria and fungi. Additionally, HBT has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using HBT in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments. Additionally, HBT has been shown to have low stability in acidic and basic conditions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of HBT. One area of research is the development of new HBT derivatives with improved properties, such as increased solubility and stability. Another area of research is the study of HBT's potential use in the treatment of various diseases, including cancer and neurological disorders. Additionally, HBT's potential use as a pesticide and growth regulator for crops warrants further investigation.

Synthesis Methods

There are several methods for synthesizing HBT, including the reaction of 4-hydroxybenzaldehyde with tert-butyl isothiocyanate and thiosemicarbazide in the presence of an acid catalyst. Another method involves the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide and tert-butyl isocyanide in the presence of a base. HBT can also be synthesized using a one-pot reaction of 4-hydroxybenzaldehyde, thiosemicarbazide, and tert-butyl isocyanide in the presence of a base.

Scientific Research Applications

HBT has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, HBT has been shown to have antitumor, antimicrobial, and antifungal properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
In agriculture, HBT has been shown to have antifungal and antibacterial properties, making it a potential candidate for use as a pesticide. It has also been studied for its potential use as a growth regulator for crops.
In material science, HBT has been studied for its potential use in the development of new materials, including polymers and liquid crystals.

properties

IUPAC Name

4-[(E)-[(4-tert-butyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-14(2,3)12-9-19-13(16-12)17-15-8-10-4-6-11(18)7-5-10/h4-9,18H,1-3H3,(H,16,17)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBLIFOARKINLT-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NN=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CSC(=N1)N/N=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200717
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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